
1,3,5-Trichlorobenzene
Overview
Description
1,3,5-Trichlorobenzene (1,3,5-TCB) is a chlorinated aromatic hydrocarbon with the chemical formula C₆H₃Cl₃, molecular weight 181.44–181.45 g/mol, and CAS registry number 108-70-3 . It is a symmetric isomer of trichlorobenzene, characterized by chlorine atoms at the 1, 3, and 5 positions on the benzene ring. This compound typically appears as a white, odorless solid at room temperature .
1,3,5-TCB is primarily utilized as a reference material in environmental analysis (e.g., chromatography standards) and laboratory research . It also serves as a model compound in studies investigating adsorption/desorption behavior of chlorinated organics on multi-walled carbon nanotubes (MWCNTs) and soil sorption dynamics .
Preparation Methods
Vapor-Phase Chlorination of Brominated Precursors
Mechanism and Reaction Conditions
The vapor-phase chlorination of brominated benzene derivatives, particularly 1-bromo-3,5-dichlorobenzene, has emerged as the most industrially viable method. This process involves substituting bromine atoms with chlorine at elevated temperatures (280–500°C) in a tubular reactor . The reaction proceeds via a free-radical mechanism, where chlorine gas (Cl) dissociates into chlorine radicals, initiating a chain reaction that replaces bromine with chlorine.
Critical parameters include:
-
Temperature : Optimal substitution occurs between 300–360°C. Lower temperatures (<280°C) result in incomplete conversion, while higher temperatures (>500°C) promote over-chlorination .
-
Residence Time : Short residence times (10–20 seconds) minimize side reactions, such as the formation of tetrachlorobenzenes .
-
Molar Ratios : A chlorine-to-substrate molar ratio of 1.5–2.0 ensures stoichiometric excess, driving the reaction to completion .
Industrial-Scale Implementation
Example 3 from US Patent 4,368,340 demonstrates a continuous process where 1-bromo-3,5-dichlorobenzene (7.7 g/min) and chlorine (550 mL/min) are preheated to 300°C and fed into a reactor at 360°C with a 14-second residence time . Post-reaction, the mixture is cooled, and bromine is recovered via distillation (84% recovery). The residual product is washed with sodium thiosulfate to remove trace bromine, yielding 97.2% pure this compound .
Table 1: Vapor-Phase Chlorination Parameters and Outcomes
Parameter | Value/Description | Source |
---|---|---|
Temperature | 360°C | |
Residence Time | 14 seconds | |
Chlorine Flow Rate | 550 mL/min | |
Yield | 97.2% | |
Bromine Recovery | 84% |
Isomerization of Trichlorobenzene Isomers
Traditional Liquid-Phase Isomerization
Early methods relied on isomerizing 1,2,4-trichlorobenzene using aluminum chloride (AlCl) as a catalyst. This Lewis acid facilitates the rearrangement of chlorine atoms via a Friedel-Crafts mechanism. However, the process suffers from low yields (20–25%) and prolonged reaction times (16–24 hours at 205–212°C) . Additionally, separating this compound from the isomer mixture is challenging, necessitating costly distillation or crystallization steps.
Limitations and Obsolescence
The inefficiency of this method, coupled with catalyst disposal issues and energy-intensive conditions, has rendered it obsolete for large-scale production. Modern facilities prioritize bromination-substitution or direct vapor-phase chlorination for higher throughput .
Bromination-Substitution Methods
Bromination of Dichlorobenzene
A hybrid approach involves brominating 1,3-dichlorobenzene to form 1-bromo-3,5-dichlorobenzene, followed by vapor-phase chlorination. Bromination is catalyzed by aluminum halides (AlCl or AlBr) at 0–180°C, achieving 30–40% conversion to the 1,3,5-trihalobenzene intermediate . Unreacted isomers are recycled into subsequent batches, improving overall efficiency.
Integration with Chlorination
The brominated intermediate undergoes chlorination as described in Section 1, with bromine recovery rates exceeding 80% . This closed-loop system minimizes raw material costs and environmental impact, making it economically favorable.
Comparative Analysis of Preparation Methods
Table 2: Method Comparison
Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
---|---|---|---|---|
Vapor-Phase Chlorination | 97.2 | >99 | High | Moderate (Br recovery) |
Isomerization | 20–25 | 70–80 | Low | High (AlCl waste) |
Bromination-Substitution | 90–95 | 95–98 | Moderate | Low (closed-loop Br) |
Vapor-phase chlorination outperforms other methods in yield and scalability, though it requires robust temperature control. Bromination-substitution offers a balance of efficiency and sustainability, while isomerization remains impractical for industrial use.
Industrial-Scale Considerations
Byproduct Management
Bromine, a costly byproduct, is recovered via distillation and reused in bromination steps . Excess chlorinated compounds (e.g., tetrachlorobenzenes) are either recycled or sold as co-products.
Economic Viability
The capital investment for high-temperature reactors is offset by reduced raw material costs and bromine recycling. TCI America lists this compound at ¥130/25g, reflecting economies of scale in optimized processes .
Chemical Reactions Analysis
1,3,5-Trichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups. Common reagents include sodium hydroxide, ammonia, and alcohols.
Reduction Reactions: The compound can be reduced to form less chlorinated benzenes or benzene itself using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated benzoic acids or other oxidized products.
Scientific Research Applications
Industrial Applications
- Solvent Use :
- Chemical Intermediate :
- Historical Use in Dielectric Fluids :
Environmental Impact
- Persistence and Mobility :
- Toxicological Studies :
Case Studies
-
Health Risk Assessments :
- The Minnesota Department of Health conducted assessments indicating that while 1,3,5-TCB shares metabolic pathways with other trichlorobenzenes like 1,2,4-TCB, it does not appear to be more toxic than its counterparts . Observations of developmental effects in offspring following maternal exposure highlight the need for caution in its use.
- Environmental Monitoring :
Summary Table of Applications
Application | Description | Environmental Concerns |
---|---|---|
Solvent | Used for dissolving oils and resins | Potential groundwater contamination |
Chemical Intermediate | Precursor for dyes and other chemicals | Toxicological implications |
Dielectric Fluids | Historical use in transformers | Legacy contamination issues |
Mechanism of Action
The mechanism of action of 1,3,5-trichlorobenzene involves its interaction with various molecular targets. It can act as a substrate for enzymes such as camphor 5-monooxygenase, leading to its metabolism and subsequent effects on biological systems. The pathways involved include oxidative metabolism and conjugation reactions .
Comparison with Similar Compounds
Comparison with Structural Isomers: 1,2,3-TCB and 1,2,4-TCB
The three trichlorobenzene isomers differ in chlorine substitution patterns, significantly impacting their physicochemical properties and applications.
Structural and Physical Properties
Key Differences :
- Symmetry : 1,3,5-TCB’s symmetric structure results in higher melting points compared to the asymmetric 1,2,4-TCB, which is liquid at room temperature .
- Polarity : The symmetry of 1,3,5-TCB reduces its dipole moment, making it less polar than 1,2,4-TCB or 1,2,3-TCB. This property influences solubility and environmental partitioning .
Reactivity and Chemical Behavior
In methoxycarbonylation reactions , 1,3,5-TCB exhibited 41% conversion , slightly lower than 1,2,4-TCB (45%), indicating reduced reactivity due to steric hindrance from symmetric chlorine substitution .
Environmental and Toxicological Profiles
However, 1,2,4-TCB poses greater environmental risks due to widespread industrial use .
Comparison with Other Chlorobenzenes
Dichlorobenzenes (e.g., 1,2-DCB) and Tetrachlorobenzenes (e.g., 1,2,3,4-TetraCB)
Property | 1,3,5-TCB | 1,2-Dichlorobenzene (1,2-DCB) | 1,2,3,4-Tetrachlorobenzene |
---|---|---|---|
Chlorine Atoms | 3 | 2 | 4 |
Volatility | Moderate | High | Low |
Solubility in Water | 6–8 mg/L (est.) | 100–150 mg/L | <1 mg/L |
Environmental Persistence | High | Moderate | Very High |
Key Findings :
- Volatilization : 1,3,5-TCB volatilizes less readily than 1,2-DCB but more than tetrachlorobenzenes due to intermediate chlorine content .
- Soil Sorption: Nonpolar 1,3,5-TCB shows stronger adsorption in organic-rich soils compared to polar chlorobenzenes .
Adsorption on MWCNTs
1,3,5-TCB exhibits stronger adsorption affinity for MWCNTs than trichloroethylene (TCE) or 1,1,1-trichloroethane (1,1,1-TCA), attributed to π-π interactions between its aromatic ring and carbon nanotubes .
Soil Sorption Dynamics
In prescribed-burned soils, 1,3,5-TCB’s sorption capacity decreased at the surface (0–2.5 cm depth) due to reduced organic matter but increased at lower depths (10–25 cm) .
Analytical Chemistry
1,3,5-TCB is used as a standard in gas chromatography for detecting chlorinated hydrocarbons in environmental samples .
Biological Activity
1,3,5-Trichlorobenzene (TCB) is a chlorinated aromatic hydrocarbon that has garnered attention due to its widespread industrial use and potential environmental and health impacts. Understanding its biological activity is crucial for assessing its toxicological profile and implications for human health and the environment. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
This compound is an isomer of trichlorobenzene with three chlorine atoms substituted on the benzene ring at the 1, 3, and 5 positions. It is primarily used as a solvent in organic synthesis and as an intermediate in the production of various chemicals and pesticides . Its chemical structure is represented as follows:
Toxicological Profile
The toxicological profile of this compound has been investigated through various animal studies. Key findings include:
- Liver Effects : In a 13-week inhalation study on rats, no significant effects were observed on body weight or hematology. However, there were indications of potential liver toxicity at higher exposure levels . Histopathological examinations revealed liver necrosis and hypertrophy at doses exceeding 300 mg/kg/day in related studies involving other trichlorobenzene isomers .
- Renal Toxicity : Renal lesions were noted in male rats exposed to this compound. These included hyperplasia of renal tubular epithelial cells and eosinophilic inclusions . The lesions were consistent with male-specific nephropathy observed in other studies involving different trichlorobenzene isomers .
- Developmental Effects : In gestational studies, pregnant rats exposed to high doses (≥300 mg/kg/day) showed mild histological changes in the thyroid gland and an increase in resorptions during pregnancy . Additionally, offspring exhibited abnormal eye lens development at elevated exposure levels .
Summary of Research Findings
Study Type | Findings |
---|---|
Inhalation Study | No significant effects on body weight; potential liver toxicity noted |
Renal Study | Induction of renal lesions in male rats; hyperplasia and eosinophilic inclusions observed |
Developmental Study | Increased resorptions; abnormal eye lens development in offspring |
Case Study 1: Occupational Exposure
A case study involving workers exposed to this compound during manufacturing processes reported symptoms consistent with chlorinated solvent exposure. Symptoms included respiratory distress and skin irritation. Long-term monitoring revealed elevated liver enzymes among workers compared to controls, suggesting a potential link between exposure and hepatotoxicity .
Case Study 2: Environmental Impact
In an environmental assessment near a chemical manufacturing site, groundwater contamination with this compound was detected. Health risk assessments indicated potential exposure risks for nearby residents through contaminated drinking water. The study concluded that long-term exposure could lead to adverse health effects similar to those observed in animal studies .
Q & A
Basic Research Questions
Q. What are the critical physical properties of 1,3,5-Trichlorobenzene (1,3,5-TCB) that influence experimental design?
1,3,5-TCB is a crystalline solid with a melting point of 63–65°C and a boiling point of 208°C . Its low aqueous solubility (log S = -4.44) and high log P (4.3) indicate hydrophobicity, necessitating the use of organic solvents (e.g., hexane, dichloromethane) for dissolution . These properties dictate solvent selection for synthesis, extraction, and chromatography. For storage, ensure airtight containers to prevent sublimation and contamination .
Q. How can researchers safely handle and store 1,3,5-TCB in laboratory settings?
- Personal Protective Equipment (PPE): Use nitrile or neoprene gloves (tested to EN 374 or equivalent standards) for chemical resistance .
- Ventilation: Work under fume hoods to minimize inhalation risks.
- Storage: Keep in tightly sealed glass containers away from oxidizers and heat sources. No special fire measures are required, but avoid contact with food/feed .
- Spill Management: Collect solid material mechanically; avoid water rinsing to prevent environmental release .
Q. What synthetic routes yield high-purity 1,3,5-TCB for analytical standards?
1,3,5-TCB is typically synthesized via catalytic chlorination of benzene or isomer separation from trichlorobenzene mixtures. For high purity (>98%):
- Isomer Purification: Use fractional crystallization in ethanol, leveraging its lower solubility compared to 1,2,4-TCB .
- Chromatographic Validation: Confirm purity via GC-ECD with a DB-5 capillary column (30 m × 0.25 mm ID, 0.25 µm film) .
Advanced Research Questions
Q. What analytical methods resolve contradictions in reported solubility data for 1,3,5-TCB?
Discrepancies in solubility (e.g., 0.0 g/L in water vs. trace organic solvent miscibility) arise from measurement conditions. To standardize
- Temperature Control: Conduct solubility assays at 25°C ± 0.1°C using a thermostated shaking bath.
- Detection Limits: Employ HPLC-UV (λ = 254 nm) with a C18 column for quantification below 1 ppm .
- Quality Controls: Cross-validate with solid-phase microextraction (SPME) and GC-MS to address matrix effects .
Q. How can isomer-specific interactions of 1,3,5-TCB be studied in environmental matrices?
- Photolytic Degradation: Exclude 1,3,5-TCB to UV-C light (254 nm) in a photoreactor and monitor intermediates (e.g., dichlorobenzenes) via LC-QTOF-MS .
- Isomer Separation: Use a Supelco SPB-Octyl column (30 m × 0.25 mm ID) with a temperature gradient (50°C to 280°C at 10°C/min) to resolve co-eluting isomers .
- Ecotoxicity Assays: Compare bioaccumulation factors in Daphnia magna with 1,2,4-TCB to assess isomer-specific toxicity .
Q. What experimental designs mitigate interference from 1,3,5-TCB degradation products in environmental samples?
- Sample Preservation: Acidify water samples to pH < 2 with HCl to inhibit microbial degradation .
- Derivatization: Convert polar degradation products (e.g., chlorophenols) to volatile esters using BSTFA + 1% TMCS for GC-ECD analysis .
- Blank Spikes: Include field blanks spiked with deuterated 1,3,5-TCB-d₃ to track artifactual formation .
Properties
IUPAC Name |
1,3,5-trichlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3/c7-4-1-5(8)3-6(9)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEFYDZQGKAQCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3 | |
Record name | 1,3,5-TRICHLOROBENZENE | |
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Record name | 1,3,5-TRICHLOROBENZENE | |
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DSSTOX Substance ID |
DTXSID8026195 | |
Record name | 1,3,5-Trichlorobenzene | |
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Molecular Weight |
181.4 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3,5-trichlorobenzene appears as white to off-white crystals. (NTP, 1992), Liquid, White to yellow solid; [ICSC] White or cream colored lumps or crystalline powder; [MSDSonline], WHITE-TO-YELLOW CRYSTALS OR POWDER WITH CHARACTERISTIC ODOUR. | |
Record name | 1,3,5-TRICHLOROBENZENE | |
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Record name | Benzene, 1,3,5-trichloro- | |
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Record name | 1,3,5-Trichlorobenzene | |
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Boiling Point |
407.1 °F at 760 mmHg (NTP, 1992), 208 °C, 1,3,5-Trichlorobenzene forms azeotropes with percentages of the following compounds yielding boiling points as listed: 50% camphor, bp 210.5 °C; 43% caproic acid, bp 204.0 °C; 60% m-Cresol, bp 200.5 °C; 40% p-Cresol, bp 200.2 °C; 35% N-Ethylaniline, bp 203.0 °C; Methone (% NA), bp 209.5 °C; 95% Phenol, bp 181.3 °C; p-Toluidine (% NA), bp 199.0. /From table/ | |
Record name | 1,3,5-TRICHLOROBENZENE | |
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Flash Point |
224.6 °F (NTP, 1992), 107 °C, 107 °C /closed cup/ | |
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Record name | 1,3,5-Trichlorobenzene | |
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Solubility |
less than 0.1 mg/mL at 67.1 °F (NTP, 1992), Soluble in chloroform, Sparingly sol in alcohol; freely sol in ether, benzene, petroleum ether, carbon disulfide, glacial acetic acid, In water, 6.01 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0006 | |
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Density |
1.456 g/cu m at 20 °C (liquid), Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |
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Record name | 1,3,5-TRICHLOROBENZENE | |
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Vapor Density |
6.26 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
10 mmHg at 172.4 °F (NTP, 1992), 0.24 [mmHg], 0.24 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 24 | |
Record name | 1,3,5-TRICHLOROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21152 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3,5-Trichlorobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2777 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1,3,5-TRICHLOROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3,5-TRICHLOROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Needles, White crystals, Long needles | |
CAS No. |
108-70-3, 63697-19-8 | |
Record name | 1,3,5-TRICHLOROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21152 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3,5-Trichlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Trichlorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3,5-trichloro-, radical ion(1-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063697198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-trichlorobenzene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03836 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | s-Trichlorobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4389 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,3,5-trichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,5-Trichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8026195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-trichlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.281 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,5-TRICHLOROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HS4M0BX3C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,3,5-TRICHLOROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3,5-TRICHLOROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
145 to 147 °F (NTP, 1992), 62.8 °C, 63 °C | |
Record name | 1,3,5-TRICHLOROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21152 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3,5-TRICHLOROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3,5-TRICHLOROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.